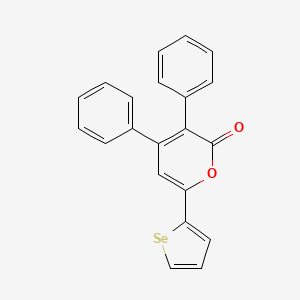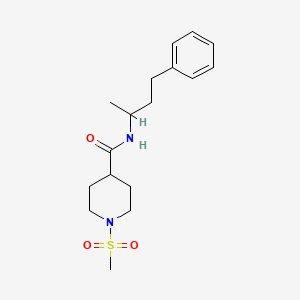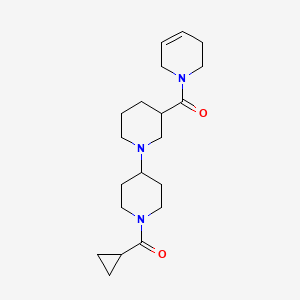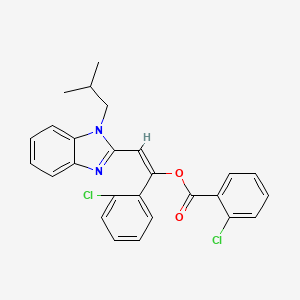
3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one, also known as DSP, is a heterocyclic compound that has been the subject of extensive research due to its potential applications in the field of medicine. It is a member of the pyranone family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of caspase enzymes, which are responsible for the cleavage of proteins that are required for cell survival.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has also been shown to exhibit a range of other biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory properties, as well as the ability to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful to cells. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one. One area of interest is the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective methods of producing the compound. Another area of research involves the development of new formulations of this compound that could enhance its bioavailability and therapeutic potential. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one can be achieved through a variety of methods, including the reaction of 2-acetylphenyl selenide with benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-acetylphenyl selenide with 2-bromobenzaldehyde in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
3,4-diphenyl-6-(2-selenophenyl)-2H-pyran-2-one has been the subject of extensive research due to its potential applications in the field of medicine. One of the most promising areas of research involves its potential as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
3,4-diphenyl-6-selenophen-2-ylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2Se/c22-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-18(23-21)19-12-7-13-24-19/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPPAEMZPDRQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=C[Se]3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}-2-furyl)benzonitrile](/img/structure/B5412987.png)

![(2R*,3S*,6R*)-5-(isopropoxyacetyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5413001.png)


![4-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5413028.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5413032.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5413039.png)
![4-{2-[4-(cyclopentyloxy)benzoyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5413048.png)

![N-[5-(2-furylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5413065.png)
![N-methyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5413074.png)
![1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5413076.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5413090.png)